molecular formula C17H25N3O4 B2511301 3,3-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butanamide CAS No. 1206995-93-8

3,3-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butanamide

Cat. No. B2511301
CAS RN: 1206995-93-8
M. Wt: 335.404
InChI Key: VYRFCMZDVSLLOS-UHFFFAOYSA-N
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Description

The compound 3,3-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butanamide is a complex molecule that likely contains a dihydropyridine core, a morpholine ring, and amide functionalities. While the specific molecule is not directly discussed in the provided papers, we can infer from the related structures that it may have been designed for its potential use in synthesizing heterocyclic scaffolds, which are valuable in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related compounds involves advanced organic chemistry techniques. For instance, the dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was synthesized using photoinduced one-electron reductive β-activation, which is a method that can control stereochemistry for selective CC bond formation . This approach could potentially be applied to the synthesis of 3,3-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butanamide, considering the morpholine and dihydropyridine components of the molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within a crystal . For our compound of interest, similar analytical techniques could elucidate its three-dimensional conformation, including the stereochemistry and the presence of any intramolecular or intermolecular hydrogen bonds that may influence its reactivity and interactions.

Chemical Reactions Analysis

The morpholine derivative mentioned in the first paper is described as a "chemical multitalent," indicating its versatility in chemical transformations to produce various heterocyclic building blocks . This suggests that the morpholine component in our compound may also offer multiple reactive sites for further chemical modifications, which could be useful in the development of new pharmaceuticals or materials.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 3,3-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butanamide are not directly provided, we can infer from the related structures that it may exhibit properties typical of amides, such as moderate polarity, potential for hydrogen bonding, and a certain degree of solubility in organic solvents. The crystal structure analysis of a related compound provides insights into the potential packing and stability of the molecule in solid form .

Scientific Research Applications

Pharmacological Research

Compounds structurally related to 3,3-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butanamide have been studied for their potential as pharmacological agents. For instance, novel pyridine derivatives have been identified as potent and selective CB2 cannabinoid receptor agonists, exhibiting in vivo efficacy in a rat model of neuropathic pain. This highlights the compound's relevance in developing new therapeutic agents targeting pain management (Chu et al., 2009).

Organic Synthesis

In the realm of organic chemistry, such compounds serve as key intermediates or reactants. For example, dimethylformamide (DMF) has been utilized as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating the compound's utility in facilitating complex organic reactions (Wan et al., 2002).

Materials Science

In materials science, derivatives of the compound have been explored for their applications in improving photoelectric conversion efficiency in dye-sensitized solar cells. The incorporation of carboxylated cyanine dyes, closely related in structure to the original compound, has been found to enhance the photoelectrical properties of these cells, suggesting potential for improving renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name

3,3-dimethyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)10-14(21)18-13-9-12(11-19(4)16(13)23)15(22)20-5-7-24-8-6-20/h9,11H,5-8,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRFCMZDVSLLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butanamide

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